(2S,4R)-1-((2S)-2-(7-(4-((3R)-3-((4-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-(trifluoromethylsulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((1S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, also known as DT2216 or DT-2216, is a heterobifunctional molecule classified as a proteolysis targeting chimera (PROTAC). [, , , , , , , , , , , , , , ] It functions as a potent and selective degrader of BCL-XL, an anti-apoptotic protein frequently overexpressed in various cancers. [, , , , , , , , , , , , , , ] DT2216 is currently under investigation in preclinical and early-phase clinical trials for its potential as an anti-cancer agent. [, , , , , , , , , , , , , , ]
Development of next-generation BCL-XL degraders: While DT2216 represents a significant advancement, research into optimizing its structure and exploring alternative E3 ligases could lead to even more potent and selective degraders. [, ]
Investigation of DT2216's senolytic potential: DT2216 has shown the ability to eliminate senescent cells, which contribute to aging and age-related diseases. Further research into this aspect could lead to novel therapeutic applications beyond cancer. [, ]
Development of targeted delivery systems: Encapsulating DT2216 in nanocarriers, such as nanoliposomes, could enhance its delivery to tumor sites and potentially further reduce off-target effects. []
The synthesis of DT2216 involves several key steps that integrate advanced organic chemistry techniques. The compound is synthesized through a multi-step process that incorporates various chemical reactions to construct its complex structure. The synthetic route typically includes:
Technical details regarding specific reagents, reaction conditions, and yields are often proprietary or detailed in specialized publications focusing on medicinal chemistry .
DT2216 has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 1,482. It features multiple functional groups that facilitate its interaction with BCL-xL and E3 ligases like von Hippel-Lindau (VHL).
DT2216 primarily functions through a series of biochemical reactions involving ubiquitination and proteasomal degradation:
The specificity of DT2216 for BCL-xL over other proteins like BCL-2 is attributed to its ability to form stable ternary complexes with VHL and BCL-xL while failing to do so with BCL-2 .
DT2216 induces apoptosis in cancer cells primarily through the targeted degradation of BCL-xL. The mechanism can be summarized as follows:
Research indicates that DT2216 effectively induces apoptosis in various T-cell acute lymphoblastic leukemia cell lines at low nanomolar concentrations without affecting platelet viability due to minimal expression of VHL in platelets .
DT2216 exhibits several notable physical and chemical properties:
DT2216 has significant potential applications in cancer therapy:
The ongoing clinical trials will further elucidate its efficacy and safety profile in patients with specific types of cancer resistant to conventional treatments .
BCL-2 family proteins are central arbiters of mitochondrial apoptosis, comprising pro-survival members (BCL-2, BCL-xL, MCL-1) and pro-apoptotic effectors (BAX, BAK). In hematologic malignancies, dysregulation of this balance confers a survival advantage to cancer cells. Anti-apoptotic proteins like BCL-xL sequester pro-apoptotic molecules (e.g., BIM, BID), preventing BAX/BAK oligomerization and mitochondrial outer membrane permeabilization (MOMP). This evasion of programmed cell death is a hallmark of cancer progression and therapeutic resistance. Functional BH3 profiling has revealed that subsets of T-cell lymphomas (TCLs), multiple myeloma, and leukemias exhibit priming—a latent readiness to undergo apoptosis if anti-apoptotic dependencies are pharmacologically disrupted [4] [8]. For example, secondary plasma cell leukemia (sPCL) models show variable addiction to BCL-xL, where high expression correlates with resistance to conventional therapies [8].
BCL-xL (encoded by BCL2L1) is genomically amplified or transcriptionally upregulated in diverse hematologic cancers. In T-cell lymphomas (TCLs), ~30% of patient-derived xenografts (PDXs) and primary samples exhibit functional dependence on BCL-xL for survival, as determined by BH3 profiling and sensitivity to genetic knockdown [4]. Similarly, replication-stressed solid tumors with RB1 loss show heightened BCL-xL dependency, as its inhibition synergizes with nucleotide-disrupting agents [6]. Mechanistically, BCL-xL overexpression buffers oncogenic stress (e.g., replication errors, oxidative damage) by restraining BAX/BAK activation. In sPCL, BCL-xL expression increases at relapse, making it a critical resistance node [8]. The therapeutic relevance is underscored by the correlation between BCL-xL levels and navitoclax sensitivity in RB1-deficient prostate cancer PDXs, where tumor regressions occur in vivo [6].
Small-molecule BH3 mimetics like ABT263 (navitoclax) inhibit BCL-xL by occupying its BH3-binding groove, displacing pro-apoptotic proteins. While effective in preclinical models of BCL-xL-dependent cancers, their clinical utility is severely limited by on-target thrombocytopenia. Platelets rely exclusively on BCL-xL for survival, and ABT263 induces rapid platelet apoptosis at therapeutic doses, causing dose-limiting thrombocytopenia [4] [5]. Additionally, ABT263’s inhibition of BCL-2 can trigger neutropenia, complicating combination regimens. In TCL PDX models, ABT263 shows anti-tumor activity but necessitates dose reductions due to platelet toxicity, undermining efficacy [4]. These limitations highlight the need for strategies that selectively target BCL-xL in malignant cells while sparing platelets.
Table 1: Key Properties of ABT263 vs. DT2216
Property | ABT263 (Navitoclax) | DT2216 |
---|---|---|
Mechanism | Small-molecule inhibitor | PROTAC degrader |
Selectivity | BCL-2/BCL-xL/BCL-w inhibitor | BCL-xL-specific degrader |
Platelet Toxicity (EC₅₀) | ~50 nM | >10,000 nM |
BAK/BAX Release | Direct displacement | Indirect via degradation |
VHL Dependency | No | Yes (for tumor selectivity) |
Therapeutic Index | Narrow (due to thrombocytopenia) | Broad (spares platelets) |
Table 2: Preclinical Activity of DT2216 in Hematologic Cancer Models
Cancer Model | Response to DT2216 | Key Findings |
---|---|---|
MOLT-4 T-ALL | EC₅₀ = 52 nM; tumor growth inhibition at 15 mg/kg | Caspase-3-mediated apoptosis via BAX/BAK [3] [7] |
MyLa TCL Xenograft | Significant tumor regression (p<0.01 vs. control) | No significant thrombocytopenia [4] |
sPCL (NAN12 cell line) | 70% cell death at 100 nM (BCL-xL-dependent subset) | Synergy with venetoclax in co-dependent models [8] |
TCL PDX (Bcl-2/xL co-dependent) | Improved survival with DT2216 + ABT199 | Synergistic apoptosis (CI<0.5) [4] [10] |
DT2216 (C₇₇H₉₆ClF₃N₁₀O₁₀S₄) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that hijacks the ubiquitin-proteasome system to degrade BCL-xL. Its structure comprises:
Upon binding BCL-xL, DT2216 recruits VHL E3 ubiquitin ligase, catalyzing polyubiquitination of BCL-xL and its proteasomal degradation. This irreversible removal de-represses BAX/BAK, triggering mitochondrial apoptosis. Crucially, platelets express minimal VHL, rendering them resistant to DT2216-induced BCL-xL degradation. This tumor-selective mechanism spares platelets while maintaining potent anti-cancer activity [3] [5] [7]. In MOLT-4 leukemia cells, DT2216 achieves >90% BCL-xL degradation at 0.3 µM within 24 hours, inducing apoptosis through caspase-3 activation and cytochrome c release [3] [8]. The degradation is VHL-dependent, as evidenced by resistance in VHL-knockout cells [5].
DT2216 exhibits synergistic lethality when combined with agents targeting parallel survival pathways:
These rational combinations exploit cancer-specific vulnerabilities while leveraging DT2216’s platelet-sparing properties to avoid overlapping toxicities.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7